molecular formula C15H19N3O3S2 B2874882 3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 896707-70-3

3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2874882
CAS No.: 896707-70-3
M. Wt: 353.46
InChI Key: NMGQIEKQKPUBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides, which are known for their diverse pharmacological activities .

Preparation Methods

The synthesis of 3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves several steps. One common synthetic route includes the reaction of 2-azepan-1-yl-2-oxoethyl chloride with 4H-1,2,4-benzothiadiazine-1,1-dioxide in the presence of a base . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .

Chemical Reactions Analysis

3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azepan-1-yl group, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may be explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound can be used in the development of new materials and industrial processes.

Comparison with Similar Compounds

3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione can be compared with other similar compounds, such as:

    4H-1,2,4-benzothiadiazine-1,1-dioxide: This parent compound shares the same core structure but lacks the azepan-1-yl-2-oxoethyl group.

    2H-1,2,4-thiadiazine: Another related compound with a different substitution pattern on the thiadiazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c19-14(18-9-5-1-2-6-10-18)11-22-15-16-12-7-3-4-8-13(12)23(20,21)17-15/h3-4,7-8H,1-2,5-6,9-11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGQIEKQKPUBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.